molecular formula C19H27N5O2 B4767095 6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one

6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B4767095
M. Wt: 357.4 g/mol
InChI Key: APMQQLBBLZXUNL-UHFFFAOYSA-N
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Description

6-(3-Morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one is a pyrido[4,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with a 3-morpholinopropyl chain at position 6 and a piperidinyl group at position 2. Key properties include:

  • Molecular Formula: C₁₉H₂₇N₅O₂
  • Molecular Weight: 357.458 g/mol
  • CAS Registry Number: 931979-35-0 .

The morpholine and piperidine moieties enhance solubility and modulate interactions with biological targets, making it a candidate for kinase inhibition or anticancer research.

Properties

IUPAC Name

6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c25-18-16-15-20-19(24-7-2-1-3-8-24)21-17(16)5-10-23(18)9-4-6-22-11-13-26-14-12-22/h5,10,15H,1-4,6-9,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMQQLBBLZXUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperidin-1-yl or morpholin-4-yl groups can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key analogs and their distinguishing features:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Attributes
6-(3-Morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one C₁₉H₂₇N₅O₂ 357.458 Morpholinopropyl, piperidinyl Enhanced solubility due to morpholine; potential kinase inhibition
6-(2-Methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one C₁₆H₂₂N₆O₂ 330.39 Methoxyethyl, 4-methylpiperazinyl Optimized for cancer/neurological targets; improved yield via synthetic tuning
6-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one C₁₇H₁₅FN₄O 310.33 3-Fluorophenyl, pyrrolidinyl High kinase selectivity; anti-cancer activity via NF-κB/MAPK modulation
6-(3,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one C₁₇H₁₄Cl₂N₄O 361.2 3,5-Dichlorophenyl, pyrrolidinyl Enhanced enzyme/receptor binding; preclinical candidate for drug discovery
4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido[4,3-d]pyrimidin-5(6H)-one C₁₄H₁₁BrN₄OS 363.23 Bromophenyl, mercapto, methyl Unique thiol reactivity; antineoplastic potential
8-Bromo-2-(1-methylpiperidin-4-ylamino)-4-(4-phenoxyphenylamino)pyrido[4,3-d]pyrimidin-5(6H)-one C₂₅H₂₆BrN₇O₂ 544.43 Bromo, phenoxyphenyl, methylpiperidinylamino FLT3 kinase inhibition; stabilized polymorph for clinical use

Biological Activity

The compound 6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one , identified by its CAS number 945180-49-4, is a pyrido[4,3-d]pyrimidine derivative that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N7OC_{20}H_{25}N_7O with a molecular weight of approximately 391.4 g/mol. The structure features a pyrido[4,3-d]pyrimidine core substituted with a morpholinyl and piperidinyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H25N7O
Molecular Weight391.4 g/mol
CAS Number945180-49-4

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrido[4,3-d]pyrimidine derivatives, including our compound of interest. The biological activity was tested against several bacterial strains and fungi.

Case Study: Antimicrobial Testing

A study conducted on related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents can enhance or diminish activity levels.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus22
Compound BEscherichia coli18
This compound Staphylococcus aureusTBD
Escherichia coliTBD

The exact mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in bacterial cell wall synthesis or protein synthesis pathways.

Pharmacological Potential

Beyond antimicrobial properties, compounds within this chemical class have been explored for their potential in treating various diseases due to their ability to inhibit key biological targets. These include:

  • Dihydrofolate reductase (DHFR) : Inhibition of this enzyme can disrupt folate metabolism in pathogens.
  • Tyrosine Kinase Receptors : Modulation of these receptors may influence cancer cell proliferation.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Bromination and nucleophilic substitution : Bromination of pyridine intermediates followed by reaction with morpholine- or piperidine-containing nucleophiles to introduce substituents. For example, brominated intermediates react with morpholine derivatives under reflux conditions (e.g., in DMF or 1,4-dioxane) with catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
  • Cyclization : Formation of the pyrido[4,3-d]pyrimidine core via thermal or acid-catalyzed cyclization, often using p-toluenesulfonic acid as a catalyst .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane mixtures) and recrystallization are critical for isolating high-purity products .

Basic: How is structural confirmation achieved for this compound and its intermediates?

Methodological Answer:
Structural elucidation relies on spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Key for confirming substituent positions and regioselectivity. For example, morpholine protons appear as a singlet (~δ 3.52 ppm in DMSO-d₆), while piperidine protons show characteristic splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .
  • X-ray crystallography : Used for resolving ambiguous NMR assignments, particularly for stereochemical confirmation in complex intermediates .

Advanced: How can reaction yields be optimized for intermediates like 4-(4-(piperidin-1-yl)phenyl) derivatives?

Methodological Answer:
Yield optimization involves:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency. Lower catalyst loadings (1–2 mol%) reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while mixed solvents (e.g., dioxane/water) stabilize transition states in Suzuki-Miyaura reactions .
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and decomposition. Microwave-assisted synthesis can reduce reaction times by 50% .

Advanced: What mechanistic insights explain regioselectivity in pyrido[4,3-d]pyrimidine core formation?

Methodological Answer:
Regioselectivity is governed by:

  • Electronic effects : Electron-withdrawing groups (e.g., nitro) direct nucleophilic attack to specific positions. For example, nitration at the 6-position activates the pyridine ring for subsequent substitution .
  • Steric hindrance : Bulky substituents (e.g., morpholinopropyl) favor cyclization at less hindered sites, as shown in density functional theory (DFT) studies .
  • Acid catalysis : Protic acids (e.g., p-TsOH) protonate carbonyl groups, facilitating intramolecular cyclization via six-membered transition states .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:
Computational approaches include:

  • Molecular docking : Identifies binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. The morpholine moiety often interacts with hinge regions of ATP-binding pockets .
  • ADMET prediction : Tools like SwissADME assess oral bioavailability, highlighting the compound’s moderate LogP (~2.5) and compliance with Lipinski’s rules .
  • DFT calculations : Optimize ground-state geometries and predict NMR chemical shifts, aiding in spectral interpretation .

Advanced: What methodologies are used to evaluate pharmacological activity, and how are contradictions in data resolved?

Methodological Answer:

  • In vitro assays : Enzyme inhibition (e.g., kinase assays) and cytotoxicity (MTT assay) are standard. IC₅₀ values should be validated across ≥3 independent replicates .
  • In vivo models : Acute toxicity (LD₅₀ in rodents) and efficacy (e.g., xenograft tumors) require dose-response curves and statistical analysis (ANOVA, GraphPad Prism) .
  • Resolving contradictions : Discrepancies between in vitro and in vivo data often arise from bioavailability issues. Pharmacokinetic profiling (plasma half-life, tissue distribution) clarifies these gaps .

Advanced: How should researchers address discrepancies in NMR data between synthetic batches?

Methodological Answer:

  • Impurity profiling : LC-MS identifies byproducts (e.g., dehalogenated intermediates). Adjust reaction stoichiometry or purification protocols if impurities exceed 5% .
  • Deuterated solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to resolve solvent-induced shifts, particularly for exchangeable protons .
  • Dynamic NMR : Variable-temperature experiments distinguish conformational isomers (e.g., rotamers) causing split signals .

Advanced: What strategies mitigate bioactivity contradictions observed in related pyrido[4,3-d]pyrimidines?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., morpholinopropyl vs. piperidinyl) to isolate pharmacophore contributions .
  • Off-target screening : Use broad-panel kinase assays to identify unintended targets, then redesign to improve selectivity .
  • Metabolite identification : LC-MS/MS detects active metabolites that may explain unexpected in vivo activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one

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